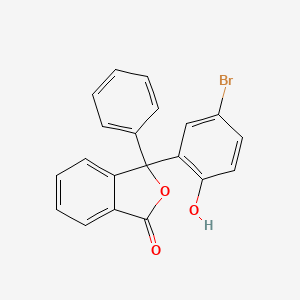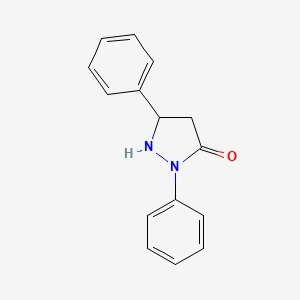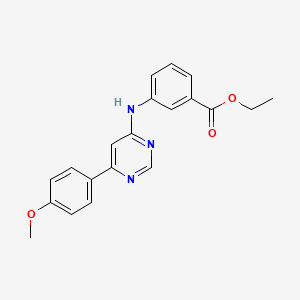
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring opening and subsequent formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-4-methyl-1-phenylpyrazolidin-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-ol.
Substitution: Formation of substituted phenyl derivatives, such as 4-(2-hydroxyethyl)-4-methyl-1-(4-bromophenyl)pyrazolidin-3-one.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxyethyl)phenol: A simpler compound with a hydroxyethyl group attached to a phenol ring.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group compared to 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one.
4-Methyl-1-phenylpyrazolidin-3-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the pyrazolidinone ring provides a stable scaffold for further modifications.
Propiedades
Número CAS |
71363-81-0 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O2/c1-12(7-8-15)9-14(13-11(12)16)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,13,16) |
Clave InChI |
NLZJPSQPARBYLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(NC1=O)C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12912171.png)



![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)



![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

